Zimet 38-74

Descripción

The term "Zimet 38-74" appears to be a misreference or typographical error. Based on the provided evidence, the likely intended subject is the Multidimensional Scale of Perceived Social Support (MSPSS), developed by Zimet et al. in 1988 . This 12-item self-report instrument measures perceived social support adequacy across three domains: family, friends, and significant others. Each item is scored on a 7-point Likert scale (1 = very strongly disagree; 7 = very strongly agree), with higher scores indicating greater perceived support .

The MSPSS has demonstrated robust psychometric properties, including high internal consistency (Cronbach’s α = 0.85–0.91 for subscales) and test-retest reliability (r = 0.72–0.85) . Its three-factor structure has been validated across diverse populations, including adolescents, pregnant women, and caregivers . Notably, it has been adapted for cross-cultural use, such as in Chinese populations, where gender differences in perceived support (e.g., women scoring higher than men) have been documented .

Propiedades

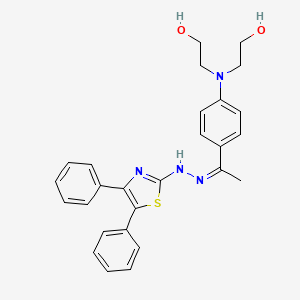

Número CAS |

61930-49-2 |

|---|---|

Fórmula molecular |

C27H28N4O2S |

Peso molecular |

472.6 g/mol |

Nombre IUPAC |

2-[4-[(Z)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol |

InChI |

InChI=1S/C27H28N4O2S/c1-20(21-12-14-24(15-13-21)31(16-18-32)17-19-33)29-30-27-28-25(22-8-4-2-5-9-22)26(34-27)23-10-6-3-7-11-23/h2-15,32-33H,16-19H2,1H3,(H,28,30)/b29-20- |

Clave InChI |

YRKGEPNVZPXRIT-ZTKZIYFRSA-N |

SMILES |

CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N(CCO)CCO |

SMILES isomérico |

C/C(=N/NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)N(CCO)CCO |

SMILES canónico |

CC(=NNC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N(CCO)CCO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-(bis(2-hydroxyethyl)amino)acetophenone-(4,5-diphenylthiazolyl)-2-hydrazone Z 38-74 ZIMET 38-74 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Zimet 38-74 typically involves multiple steps. One common method includes the condensation of 4,5-diphenyl-2-thiazolone with a hydrazone derivative. The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Zimet 38-74 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.

Aplicaciones Científicas De Investigación

Zimet 38-74 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Zimet 38-74 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds/Scales

The MSPSS is frequently compared to other social support and resilience measures. Below is a detailed analysis:

Table 1: Key Comparisons Between MSPSS and Similar Instruments

Critical Findings

Factor Structure : Unlike the SSQ, which emphasizes quantitative support (e.g., number of supporters), the MSPSS focuses on qualitative adequacy of support .

Gender Differences : In Chinese populations, MSPSS data show women report higher family and friend support than men (effect sizes: d = -0.266 to -0.183) . This contrasts with the CD-RISC, which shows minimal gender differences in resilience .

Cultural Adaptability: The MSPSS has been validated in >20 languages, including Mandarin, whereas the ERS requires significant cultural modifications for non-Western contexts .

Clinical Utility : The MSPSS is more predictive of mental health outcomes (e.g., depression, anxiety) than the SSQ, particularly in caregivers and adolescents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.